molecular formula C10H8INO2 B8165018 methyl 3-iodo-1H-indole-4-carboxylate

methyl 3-iodo-1H-indole-4-carboxylate

Cat. No.: B8165018
M. Wt: 301.08 g/mol
InChI Key: AXQJPQYGRJKMHL-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester typically involves the iodination of 1H-Indole-4-carboxylic acid followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indole ring. The resulting 3-iodo-1H-indole-4-carboxylic acid is then esterified using methanol in the presence of an acid catalyst .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, indole derivatives are known to inhibit certain kinases or bind to G-protein coupled receptors, leading to various biological effects .

Comparison with Similar Compounds

1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester lies in the presence of the iodine atom, which can be used for further functionalization and can influence its biological activity .

Properties

IUPAC Name

methyl 3-iodo-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQJPQYGRJKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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